Tiotropium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15/h3-8,11-13,16-17,22H,9-10H2,1-2H3/q+1/t11?,12-,13+,16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERNTVKEWCAPOY-FPISHFTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22NO4S2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186691-13-4 | |
| Record name | Tiotropium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186691134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiotropium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1α,2β,4β,7β)-7-[(hydroxidi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOTROPIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EB439235F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Tiotropium
Established Synthetic Routes for Tiotropium Bromide
The foundational and most widely cited industrial synthesis of this compound bromide was first disclosed in patent EP418716. epo.orgwikimedia.org This route is a two-stage process that establishes the core structure of the molecule through the formation of an ester linkage followed by quaternization of the nitrogen atom.
The key steps in this established synthesis are:
Transesterification: The process begins with the transesterification reaction between scopine (B3395896) and methyl di-(2-thienyl)glycolate (MDTG). Scopine, the alcohol component, is a derivative of the naturally occurring tropane (B1204802) alkaloid, scopolamine (B1681570). This reaction is typically conducted at elevated temperatures (70-90°C) and requires the use of a strong base, such as sodium methoxide (B1231860) or metallic sodium, to facilitate the reaction. This step yields the tertiary amine intermediate, N-demethylthis compound (also referred to as scopine di-(2-thienyl)glycolate). epo.orggoogle.com
Quaternization: The N-demethylthis compound intermediate is then quaternized using an alkylating agent. To form this compound bromide, methyl bromide is used. This reaction converts the tertiary amine of the scopine backbone into a permanently charged quaternary ammonium (B1175870) salt, which is the final active pharmaceutical ingredient. google.com
While this route has been historically significant for the industrial production of this compound bromide, it possesses notable drawbacks. The reaction conditions are harsh, involving high temperatures and hazardous, moisture-sensitive reagents like sodium metal, which increases manufacturing costs and safety concerns. epo.org Furthermore, the reported yields for the transesterification step can be moderate, often ranging between 45% and 70%. epo.orggoogle.com
Table 1: Overview of Established Synthesis for this compound Bromide
| Step | Reactants | Key Reagents | Product | Conditions |
|---|---|---|---|---|
| 1. Transesterification | Scopine, Methyl di-(2-thienyl)glycolate (MDTG) | Sodium methoxide or Sodium metal | N-demethylthis compound | High temperature (70-90°C) |
| 2. Quaternization | N-demethylthis compound | Methyl bromide | This compound Bromide | Solution (e.g., Acetonitrile (B52724)/Methylene chloride) |
Novel and Green Synthetic Approaches for this compound
One improved method involves modifying the esterification step. Instead of a transesterification, this approach utilizes the direct coupling of scopine with di-(2-thienyl)acetic acid. This is achieved using carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). epo.orggoogle.com This method proceeds at or near room temperature, avoiding the need for high heat and hazardous metallic sodium. epo.org
A further refinement of this concept involves the pre-synthesis of di-(2-thienyl)-acetic acid anhydride (B1165640) from the corresponding acid using DCC. google.com The byproduct of this reaction, dicyclohexylurea, is removed before the anhydride is reacted with scopine. This strategy leads to a purer scopine ester intermediate, simplifying downstream purification. google.com
Another innovative strategy involves a direct coupling reaction between scopine methyl bromide (a pre-quaternized precursor) and methyl di-(2-thienyl)glycolate in the presence of a coupling agent like carbonyldiimidazole and a base. A particularly efficient process described in patent literature utilizes a novel cyclic anhydride derived from an oxalic acid derivative. wipo.int This highly reactive precursor couples efficiently with scopine methobromide, liberating only carbon dioxide as a byproduct and allowing for simple crystallization of the final this compound bromide product in high purity.
These modern approaches represent a move towards greener chemistry principles by:
Avoiding Harsh Reagents: Substituting metallic sodium and sodium methoxide with safer coupling agents.
Lowering Energy Consumption: Performing reactions at ambient temperature instead of 70-90°C.
Improving Atom Economy: Designing reactions where byproducts are benign (like CO2) or easily removed, leading to higher purity and less waste.
Stereochemical Considerations in this compound Synthesis
This compound bromide is a specific stereoisomer, with its chemical name, (1α, 2β, 4β, 5α, 7β)-7-[(Hydroxidi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide, defining the precise three-dimensional arrangement of its atoms. google.com The molecule contains multiple chiral centers, primarily located within the rigid bicyclic scopine moiety. fda.gov
The stereochemistry of this compound is fundamentally controlled by the choice of starting material. The synthesis begins with scopine, which is typically derived from the natural product scopolamine. nih.gov Scopolamine possesses a defined stereochemistry, and the conversion to scopine preserves the critical chiral centers of the bicyclic amine backbone.
The key stereochemical aspects are:
Scopine Backbone: The absolute configuration of the carbons at positions 1, 2, 4, 5, and 7 of the azabicyclo[3.2.1]octane ring system is retained from the starting material. fda.govresearchgate.net The synthetic transformations used to build the final molecule are designed not to alter these stereocenters.
Ester Group: The ester is formed at the hydroxyl group on the scopine ring. This hydroxyl group has a specific orientation (β-configuration) that is maintained during the esterification reaction.
Di-(2-thienyl)acetyl Moiety: The carbon atom bearing the two thiophene (B33073) rings and the hydroxyl group is a prochiral center in the di-(2-thienyl)glycolic acid precursor but becomes a chiral center upon esterification. However, this compound is typically used as a single diastereomer corresponding to the configuration derived from the natural scopine precursor.
Therefore, the synthesis of this compound is considered stereoselective, as it relies on the inherent chirality of a readily available natural product to establish the required stereochemistry in the final molecule without the need for complex asymmetric synthesis or chiral resolution steps.
Chemical Modifications and Analog Development of this compound
The development of this compound analogs and the study of its chemical modifications are primarily driven by the need to understand its structure-activity relationship (SAR). These studies explore how changes to the molecular structure affect its binding affinity and kinetics, particularly at the M3 muscarinic receptor, which is crucial for its bronchodilatory effect. monash.edu
Research into this compound analogs has focused on several key regions of the molecule:
The Ester Group: The di-(2-thienyl)glycolic acid ester is critical for high-affinity binding. The two thiophene rings and the hydroxyl group play a significant role in forming strong interactions within the M3 receptor binding pocket. Molecular modeling and mutagenesis studies have shown that the hydroxyl group forms a highly directed interaction with an asparagine residue (N508) in the receptor, creating a "snap-lock" mechanism that is believed to be a primary reason for this compound's exceedingly slow dissociation rate and long duration of action. nih.gov Analogs modifying or removing this hydroxyl group show markedly different binding kinetics.
The Quaternary Ammonium Head: The positively charged quaternary ammonium group is essential for anchoring the ligand to a conserved aspartate residue in the transmembrane core of the muscarinic receptor via an ionic bond. monash.edu Modifications to the N-alkyl groups (both methyl groups in this compound) can influence both potency and selectivity.
By synthesizing and testing "molecular matched pairs"—analogs with small, specific changes—researchers can map the interactions between the drug and the receptor, providing a molecular basis for this compound's kinetic selectivity and long-acting profile. nih.gov
Prodrug Strategies and Chemical Precursors of this compound
The synthesis of this compound relies on a series of well-defined chemical precursors. A prodrug strategy, where a molecule is chemically modified to be converted into the active drug in the body, is not a prominent feature in the literature for this compound. This is likely because this compound is administered directly to the lungs via inhalation for local action, and its quaternary ammonium structure already limits systemic absorption, reducing the need for bioavailability-enhancing prodrugs. drugbank.com
The primary chemical precursors in the synthesis of this compound bromide are central to its various manufacturing routes.
Table 2: Key Chemical Precursors in this compound Synthesis
| Precursor Name | Chemical Role | Synthetic Origin |
|---|---|---|
| Scopolamine | Ultimate starting material | A naturally occurring tropane alkaloid, extracted from plants of the nightshade family. |
| Scopine | Core alcohol scaffold | Produced from the chemical reduction or hydrolysis of scopolamine. It provides the stereochemically defined bicyclic amine backbone. |
| Di-(2-thienyl)glycolic Acid | Ester side-chain precursor | Synthesized chemically, it provides the di-thienyl hydroxyl acetyl moiety essential for high-affinity receptor binding. |
| Methyl di-(2-thienyl)glycolate (MDTG) | Activated ester precursor | The methyl ester of di-(2-thienyl)glycolic acid, used in the classic transesterification route. |
| N-demethylthis compound | Immediate tertiary amine precursor | The product of the esterification between scopine and the di-(2-thienyl)glycolic acid moiety. It is the direct precursor to the final quaternization step. |
| Methyl Bromide | Alkylating agent | A reagent used to add a methyl group to the tertiary nitrogen of N-demethylthis compound, forming the final quaternary ammonium salt. |
Understanding the roles and origins of these precursors is fundamental to appreciating the synthetic strategies employed to produce this complex and effective pharmaceutical agent.
Molecular and Cellular Pharmacology of Tiotropium
Tiotropium's Interaction with Muscarinic Receptor Subtypes
This compound interacts with all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). However, its therapeutic effects in obstructive airway diseases are primarily mediated through its actions on the M1, M2, and M3 subtypes, which are prominently expressed in the lungs. drugbank.comdroracle.ainih.gov
Binding Affinity and Selectivity Profiling of this compound (M1, M2, M3)
Studies utilizing cloned human muscarinic receptors have demonstrated that this compound possesses a high and similar binding affinity for M1, M2, and M3 receptors. researchgate.netacs.org This indicates that its equilibrium binding is relatively non-selective across these key subtypes found in the airways. In binding studies with human lung tissue, this compound has shown approximately 10-fold greater potency than the shorter-acting antagonist, ipratropium (B1672105). nih.govacs.org While it binds effectively to all three subtypes, its clinical efficacy and duration of action are more profoundly influenced by its kinetic properties rather than its equilibrium affinity. droracle.ainih.gov
Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | Binding Affinity (pKi/pKd) | Reference |
|---|---|---|
| M1 | High (Similar to M2/M3) | researchgate.netacs.org |
| M2 | High (Similar to M1/M3) | researchgate.netacs.org |
| M3 | pKd: 10.20 ± 0.03 / pKi: 10.37 ± 0.04 | pa2online.org |
Kinetics of this compound-Receptor Dissociation and Association (On/Off Rates)
The defining characteristic of this compound's pharmacology is its kinetic selectivity, which stems from its markedly different dissociation rates (off-rates) from the various muscarinic receptor subtypes. droracle.ai this compound dissociates very slowly from M1 and M3 receptors but much more rapidly from M2 receptors. researchgate.netdroracle.aiacs.org
This slow dissociation from the M3 receptor is a primary contributor to its long-lasting bronchodilatory effect, allowing for once-daily administration. droracle.ainih.govnih.gov The dissociation half-life from the M3 receptor has been reported to be over 24 hours. nih.gov In contrast, its faster dissociation from M2 autoreceptors on presynaptic cholinergic nerve endings is thought to be advantageous. Blockade of these M2 receptors can increase acetylcholine release, which would counteract the bronchodilator effect; however, the rapid offset of this compound at M2 receptors minimizes this potential opposition. nih.gov This kinetic selectivity for M1 and M3 receptors over M2 receptors is a key feature that distinguishes it from older, non-selective antagonists like ipratropium. nih.govacs.org
Recent research also suggests that this compound may bind not only to the main (orthosteric) site on the M3 receptor but also to an allosteric site in the extracellular vestibule. droracle.ainih.gov This dual-site binding, combined with its slow dissociation kinetics, may contribute to its potent and sustained antagonism. nih.gov
Kinetic Parameters of this compound at the M3 Receptor
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Association Rate (kon) | 2.29 ± 0.05 x 108 M-1 min-1 | In vitro (CHO cells) | pa2online.org |
| Dissociation Rate (koff) | 0.015 ± 0.002 min-1 | In vitro (CHO cells) | pa2online.org |
| Dissociation Half-Life (t1/2) | 46.2 min | Physiological conditions | drugbank.com |
| Dissociation Half-Life (t1/2) | 462 min | Non-physiological conditions | drugbank.com |
Functional Selectivity and Inverse Agonism of this compound
This compound exhibits functional selectivity, a phenomenon where its kinetic properties translate into a preferential functional effect at certain receptor subtypes. nih.gov Its prolonged blockade of M3 receptors in airway smooth muscle, due to slow dissociation, leads to sustained bronchodilation. researchgate.netnih.gov Concurrently, its rapid dissociation from M2 autoreceptors results in a lesser functional impact at that site. researchgate.net
Intracellular Signaling Cascades Modulated by this compound
By binding to muscarinic receptors, this compound blocks the initiation of intracellular signaling cascades normally triggered by acetylcholine. The specific pathways affected depend on the G-protein to which the muscarinic receptor subtype is coupled.
G-Protein Coupled Receptor Coupling and Downstream Effects (e.g., Gq pathway, PLC, IP3, Ca2+ modulation)
M1 and M3 muscarinic receptors, the primary targets for this compound's bronchodilator action, are coupled to the Gq class of G-proteins. nih.gov Activation of the Gq pathway by an agonist initiates a well-defined signaling cascade. youtube.com The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). youtube.comdntb.gov.uamdpi.com PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.commdpi.com
IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. youtube.comresearchgate.net This binding opens calcium channels, leading to a rapid release of Ca2+ into the cytoplasm. youtube.comresearchgate.net The elevated intracellular Ca2+ concentration is the critical signal that, in airway smooth muscle cells, leads to the activation of contractile proteins and subsequent bronchoconstriction.
By acting as a competitive antagonist at M3 receptors, this compound prevents acetylcholine from activating this Gq/PLC/IP3/Ca2+ pathway. researchgate.net This blockade prevents the rise in intracellular calcium, thereby leading to the relaxation of airway smooth muscle and bronchodilation.
Adenylyl Cyclase and Cyclic AMP Regulation
The M2 muscarinic receptor is coupled to the Gi class of G-proteins, which acts to inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). In the airways, β2-adrenergic agonists produce bronchodilation by stimulating cAMP production. Therefore, cholinergic stimulation of M2 receptors can functionally antagonize β2-agonist-induced relaxation.
This compound's interaction with this pathway is complex due to its faster dissociation from M2 receptors. However, studies investigating the combination of this compound with long-acting β2-agonists (LABAs) like olodaterol (B163178) have revealed a cooperative interaction. In pulmonary fibroblasts, the muscarinic agonist carbachol was shown to counteract the olodaterol-induced increase in cAMP and phosphorylation of the cAMP response element-binding protein (CREB). nih.gov The addition of this compound blocked this counteracting effect of carbachol, thereby rescuing or sustaining the anti-inflammatory actions mediated by the cAMP pathway. nih.gov This suggests that by blocking muscarinic receptor activation, this compound can indirectly support and sustain signaling through the adenylyl cyclase/cAMP pathway, which is beneficial for its therapeutic effect in airway disease. nih.gov
Receptor Internalization and Desensitization Mechanisms Induced by this compound
The long-acting nature of this compound is primarily attributed to its slow dissociation from muscarinic receptors, particularly the M3 subtype. droracle.ainih.govdroracle.ai However, the cellular mechanisms that follow prolonged receptor blockade, such as internalization and desensitization, are less completely understood for this compound compared to muscarinic agonists.
Some evidence suggests that this compound therapy may influence receptor localization. A study involving patients with Chronic Obstructive Pulmonary Disease (COPD) observed that 12 weeks of treatment with this compound led to increased levels of cytosolic M3 receptor protein in induced sputum cells. nih.gov This finding points towards the possibility that prolonged blockade by this compound may induce the internalization of M3 receptors from the cell surface into the cytoplasm. nih.gov This process could be a cellular adaptation to the continuous presence of the antagonist.
While the high-affinity binding and slow dissociation of this compound from M3 receptors are well-established, the specific downstream signaling events leading to receptor desensitization are not extensively detailed in the available literature. nih.gov For G protein-coupled receptors like the muscarinic receptors, desensitization is a common mechanism to prevent overstimulation. However, as an antagonist, this compound blocks receptor activation, making the classical agonist-induced desensitization pathways less relevant. The observed potential for receptor internalization may represent a distinct regulatory mechanism in response to a long-acting antagonist. nih.gov
This compound's Pharmacological Profile in Isolated Tissues and Cell Lines
In vitro Contractility Studies (e.g., guinea pig, human airway smooth muscle)
This compound has been extensively studied in isolated airway smooth muscle preparations from various species, including guinea pigs and humans, to characterize its functional effects on contractility. These in vitro studies consistently demonstrate its potent antagonistic activity against cholinergic agonists.
In a guinea pig model of allergic asthma, repeated allergen challenges led to an enhanced maximal contraction of tracheal ring preparations in response to methacholine. atsjournals.orgnih.gov Pre-treatment with inhaled this compound completely prevented this allergen-induced increase in contractility. atsjournals.orgnih.gov Specifically, in saline-challenged animals, methacholine-induced contraction was 2.1 ± 0.1 g, which increased to 2.7 ± 0.2 g in ovalbumin-challenged guinea pigs. atsjournals.org this compound treatment in the ovalbumin-challenged group resulted in a maximal contraction of 1.6 ± 0.1 g, effectively blocking the hyperresponsiveness. atsjournals.org
Studies on both bovine and human tracheal smooth muscle strips have further elucidated the nature of this compound's antagonism. nih.gov When airway smooth muscle is contracted with methacholine, this compound exhibits what is described as insurmountable antagonism. nih.gov This means that even with increasing concentrations of the agonist (methacholine), the maximal response cannot be restored in the presence of this compound. nih.gov This effect is attributed to this compound's slow dissociation kinetics and a unique binding characteristic involving a secondary, allosteric binding site on the M3 receptor in addition to the primary (orthosteric) site. nih.gov This dual binding prevents acetylcholine from accessing its binding pocket, contributing to the persistent blockade of smooth muscle contraction. nih.gov
| Tissue/Model | Agonist | Effect of this compound | Key Finding |
|---|---|---|---|
| Guinea Pig Tracheal Rings (Allergen-Challenged) | Methacholine | Prevented the increase in maximal contraction | Inhibited allergen-induced airway hyperresponsiveness |
| Bovine and Human Tracheal Smooth Muscle | Methacholine | Exhibited insurmountable antagonism | Maximal contractile response to agonist could not be restored |
Cellular Secretion and Proliferation Assays (e.g., mucus secretion, anti-inflammatory activity in cell models)
The effects of this compound extend beyond smooth muscle relaxation to include modulation of cellular secretions and inflammatory responses in various cell models.
Mucus Secretion: By blocking M3 muscarinic receptors on mucus-secreting glands, this compound is expected to reduce mucus production. patsnap.comnih.gov Studies in animal models and clinical observations support this mechanism. In a guinea pig model of COPD, this compound treatment inhibited the increase in goblet cell numbers induced by chronic exposure to lipopolysaccharide (LPS). ersnet.orgnih.gov Similarly, in a mouse model of relapsing asthma, this compound was found to reduce goblet cell metaplasia. ersnet.org Clinical studies have also shown that inhaled this compound bromide can effectively inhibit mucus hypersecretion in patients with stable COPD, leading to improvements in sputum properties. nih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of this compound has been investigated in various in vitro cell models, with some studies indicating a direct modulatory effect on inflammatory cells. In a study using the human monocytic cell line THP-1, which can be differentiated into macrophages, this compound was shown to reduce the secretion of pro-inflammatory cytokines. biorxiv.org When these cells were stimulated with LPS, this compound at concentrations of 1 x 10⁻⁷ M and 1 x 10⁻⁶ M effectively reduced the concentration of Interleukin-6 (IL-6) by nearly 50%. biorxiv.org The study also found that this compound could decrease the levels of Tumor Necrosis Factor-alpha (TNF-α). biorxiv.org
| Cell Model/Assay | Stimulus | Effect of this compound | Measured Parameter |
|---|---|---|---|
| THP-1 Human Monocytic Cells | Lipopolysaccharide (LPS) | Reduced cytokine concentration by nearly 50% | Interleukin-6 (IL-6) |
| THP-1 Human Monocytic Cells | Lipopolysaccharide (LPS) | Reduced cytokine concentration | Tumor Necrosis Factor-alpha (TNF-α) |
| Guinea Pig Model of COPD | Lipopolysaccharide (LPS) | Inhibited the increase in goblet cells | Goblet Cell Number |
Receptor Occupancy and Functional Antagonism in vitro
The pharmacological profile of this compound is defined by its high affinity for muscarinic receptors and its unique kinetic properties, which have been characterized through receptor occupancy and functional antagonism studies.
This compound exhibits a high affinity for all five muscarinic receptor subtypes (M1 to M5). droracle.ainih.gov However, its therapeutic efficacy and long duration of action are a result of its kinetic selectivity, particularly for the M1 and M3 receptors over the M2 receptor. droracle.ainih.gov this compound dissociates very slowly from M1 and M3 receptors, leading to a prolonged blockade of these receptors which mediate bronchoconstriction and mucus secretion. droracle.ainih.gov In contrast, it dissociates more rapidly from M2 receptors, which are involved in feedback inhibition of acetylcholine release. droracle.ainih.gov This kinetic selectivity is a key feature that contributes to its sustained bronchodilator effect. nih.gov
Positron Emission Tomography (PET) studies have been used to quantify this compound's occupancy of muscarinic receptors in the lungs in vivo. In a study involving non-human primates, intravenous administration of this compound resulted in a dose-dependent receptor occupancy ranging from 11% to 78%. nih.govnih.gov In healthy human subjects who received a single inhaled therapeutic dose, the receptor occupancy in the lungs varied from 6% to 65%. nih.govnih.gov These studies provide direct evidence of this compound binding to its target receptors in the lung. The affinity (Ki) of this compound for muscarinic receptors has been estimated to be approximately 10 pM in in vitro competition experiments. fda.gov In the human PET study, the affinity (Ki) was estimated to be 6.8 pM. nih.gov
The functional consequence of this high-affinity binding and slow dissociation is a potent and long-lasting antagonism of cholinergic responses. As mentioned previously, in functional assays with airway smooth muscle, this compound acts as an insurmountable antagonist, reflecting the stability of the drug-receptor complex. nih.gov
| Study Type | Subject | This compound Administration | Receptor Occupancy (RO) | Affinity (Ki) |
|---|---|---|---|---|
| PET Imaging | Non-Human Primates | Intravenous | 11% to 78% (dose-dependent) | Not specified |
| PET Imaging | Healthy Humans | Single Inhaled Dose | 6% to 65% | 6.8 pM |
| In vitro Competition Assay | - | - | - | ~10 pM |
Preclinical Pharmacokinetics and Drug Metabolism of Tiotropium
Absorption Characteristics in Preclinical in vitro and Animal Models
Preclinical studies indicate that the absorption of tiotropium varies significantly depending on the route of administration and the animal model. Oral absorption is generally low across several species. geneesmiddeleninformatiebank.nl In mice, rats, and rabbits, oral absorption was reported to be less than 19%. geneesmiddeleninformatiebank.nl A study in rats specifically noted very low oral absorption, with a maximum plasma concentration (Cmax) below 20 ng/mL following intragastric administration. nih.gov In contrast, oral absorption was higher in dogs, reaching 46%. geneesmiddeleninformatiebank.nl The poor absorption from the gastrointestinal tract is expected based on the chemical structure of this compound as a quaternary ammonium (B1175870) compound. tga.gov.au
Conversely, absorption following administration directly to the lungs is high. geneesmiddeleninformatiebank.nl After a single intratracheal instillation in rats, 96% of the dose was absorbed in the lung, with Cmax achieved in 5 minutes. geneesmiddeleninformatiebank.nl This suggests that the fraction of an inhaled dose that reaches the lungs is highly bioavailable. medicines.org.uk
Table 1: this compound Absorption in Preclinical Animal Models
| Species | Route of Administration | Absorption Rate / Bioavailability | Source |
|---|---|---|---|
| Rat | Oral (Intragastric) | <19%; Very low (Cmax <20 ng/mL) | geneesmiddeleninformatiebank.nlnih.gov |
| Mouse | Oral | <19% | geneesmiddeleninformatiebank.nl |
| Rabbit | Oral | <19% | geneesmiddeleninformatiebank.nl |
| Dog | Oral | 46% | geneesmiddeleninformatiebank.nl |
| Rat | Intratracheal | High (96% in lung) | geneesmiddeleninformatiebank.nl |
Distribution Profile of this compound in Animal Tissues (e.g., lung, brain barrier penetration)
Following administration, this compound undergoes broad and rapid distribution in animal models. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Studies in rats after intravenous and intratracheal administration confirmed this wide and fast distribution pattern. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl The volume of distribution (Vd) was determined to be 32 L/kg, indicating extensive binding to tissues. medicines.org.ukfda.govfda.gov
Tissue-specific distribution studies have shown that local concentrations in the lung are substantially higher than in other areas, which is expected given the mode of administration for its therapeutic effect. medicines.org.ukfda.gov Autoradiographic mapping in human lung tissue showed labeling of alveolar walls and submucosal glands. researchgate.net
A critical aspect of the distribution profile of any centrally acting agent is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that limits the passage of substances from the bloodstream into the brain. frontiersin.org It relies on physiological transport mechanisms like receptor-mediated transcytosis (RMT) to allow necessary molecules to enter the central nervous system (CNS). frontiersin.orgbiocytogen.com Preclinical studies in rats have consistently shown that this compound, as a quaternary ammonium compound, does not penetrate the blood-brain barrier to any relevant extent. tga.gov.aumedicines.org.ukfda.govfda.govtga.gov.au This characteristic limits its potential for central nervous system side effects. thoracickey.com
In reproductive toxicology studies, drug-related radioactivity was observed to cross the placenta in rats, with concentrations in fetal tissues being lower than in maternal tissues. geneesmiddeleninformatiebank.nl Additionally, studies in lactating rodents found that a small amount of this compound is excreted into milk. nih.gove-lactancia.org Plasma protein binding of this compound was found to be considerably lower in animal species (16-22%) compared to the 72% observed in humans. geneesmiddeleninformatiebank.nl
Table 2: this compound Distribution Characteristics in Preclinical Models
| Parameter | Finding | Species | Source |
|---|---|---|---|
| General Distribution | Broad and rapid | Rat | geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl |
| Volume of Distribution | 32 L/kg | Not Specified | medicines.org.ukfda.govfda.gov |
| Blood-Brain Barrier Penetration | Does not penetrate to a relevant extent | Rat | tga.gov.aumedicines.org.ukfda.govtga.gov.au |
| Placental Transfer | Crosses the placenta | Rat | geneesmiddeleninformatiebank.nl |
| Excretion in Milk | A small amount is excreted in milk | Rodents | nih.gove-lactancia.org |
| Plasma Protein Binding | 16-22% | Animal Species | geneesmiddeleninformatiebank.nl |
Biotransformation Pathways and Metabolite Identification of this compound
The extent of this compound's biotransformation is relatively small, with a significant portion of the drug eliminated unchanged. medicines.org.ukfda.gov However, the metabolism that does occur proceeds through two distinct pathways: non-enzymatic cleavage and enzymatic metabolism. fda.govhres.ca In animal species, metabolism is notably more pronounced compared to humans. geneesmiddeleninformatiebank.nl
Enzymatic and Non-Enzymatic Cleavage of this compound
The primary metabolic pathway for this compound is non-enzymatic hydrolytic cleavage of its ester bond. fda.govfda.govhres.camedsafe.govt.nz This simple cleavage results in the formation of two main products: the alcohol N-methylscopine and dithienylglycolic acid. fda.govtga.gov.aumedsafe.govt.nznih.govdrugbank.com Neither of these metabolites binds to muscarinic receptors and they are considered pharmacologically inactive. fda.govtga.gov.auhres.ca
A smaller fraction of the administered dose undergoes enzymatic metabolism. fda.govnih.gov In vitro experiments using human and animal liver microsomes and hepatocytes have shown that this pathway involves the cytochrome P450 (CYP) enzyme system. tga.gov.aufda.govhres.cafda.gov Specifically, CYP2D6 and CYP3A4 have been identified as the primary enzymes responsible for the oxidation of this compound. tga.gov.aufda.govnih.govfda.gov This enzymatic action is followed by glutathione (B108866) conjugation to form various Phase II metabolites. fda.govnih.govfda.gov The site of metabolic attack by CYP enzymes is the dithienylglycolic acid moiety, involving oxidation of the thiophene (B33073) rings. tga.gov.aufda.gov
Identification of this compound Metabolites in Preclinical Species
The principal metabolites identified in preclinical studies are consistent with the described biotransformation pathways. The major, inactive metabolites resulting from non-enzymatic ester cleavage are N-methylscopine and dithienylglycolic acid. tga.gov.auhres.canih.govdrugbank.com
In vitro studies with animal and human liver microsomes also identified minor metabolites. tga.gov.aufda.gov These include a variety of glutathione conjugates formed after the initial CYP-mediated oxidation of the thiophene rings. tga.gov.aufda.gov
Excretion Pathways of this compound and its Metabolites in Animal Models
In preclinical animal models, this compound and its metabolites are eliminated through both renal and fecal pathways. geneesmiddeleninformatiebank.nl The excretion pattern in animals shows a more balanced distribution between urine and feces compared to humans, where renal excretion is predominant. geneesmiddeleninformatiebank.nl
A comparative pharmacokinetic study in rats found that after intravenous administration, the urinary excretion rate of this compound was 73.91%. nih.gov After inhalation by rats, the terminal elimination half-life in urine was between 21-24 hours. researchgate.net The remainder of the drug, particularly the non-absorbed portion after oral administration, is eliminated via the feces. medicines.org.uk Studies in lactating rodents have also shown that a small amount (1.9%) of this compound can be excreted in milk over a two-day period. e-lactancia.org
Preclinical Pharmacokinetic-Pharmacodynamic Relationships of this compound
Preclinical studies have established a clear relationship between the pharmacokinetic properties of this compound and its pharmacodynamic effects. The bronchodilation observed following inhalation is predominantly a site-specific effect, directly linked to the high concentrations of the drug achieved in the lungs. tga.gov.aumedicines.org.ukfda.gov
The prolonged duration of action, a key characteristic of this compound, is directly correlated with its slow dissociation kinetics from muscarinic M3 receptors in the airways. thoracickey.compsu.eduresearchgate.net The half-life of the this compound-M3 receptor complex is approximately 35 hours. thoracickey.com In vivo studies in guinea pigs demonstrated a concentration-dependent protective effect against acetylcholine-induced bronchospasm. e-lactancia.org This pharmacodynamic effect of bronchoprotection shows a good correlation with the concentration of this compound in the target lung tissue. researchgate.net This strong link between local drug concentration, receptor binding kinetics, and a sustained pharmacological response underscores the direct pharmacokinetic-pharmacodynamic relationship for this compound in preclinical models. medicines.org.ukhpra.ie
Structure Activity Relationship Sar Studies of Tiotropium Analogues
Identification of Key Pharmacophoric Elements in Tiotropium
The molecular structure of this compound contains several key pharmacophoric elements that are essential for its high-affinity binding to and slow dissociation from muscarinic receptors, particularly the M3 subtype. These elements collectively contribute to the molecule's efficacy as a respiratory therapeutic.
The fundamental components of the this compound pharmacophore include:
A Quaternary Ammonium (B1175870) Group: This positively charged nitrogen is a crucial feature for binding to the orthosteric site of the muscarinic receptors. It forms a key ionic interaction with a conserved aspartate residue in the third transmembrane (TM) domain of the receptor.
An Ester Linkage: The ester group is a central part of the molecule, connecting the scopine (B3395896) base to the dithienylglycolic acid moiety. This linkage positions the bulky aromatic groups correctly within the binding pocket.
Two Thiophene (B33073) Rings: These bulky, planar aromatic rings are critical for the high affinity of this compound. nih.gov They engage in hydrophobic and van der Waals interactions with non-polar and aromatic amino acid residues in the binding pocket, contributing significantly to the stability of the ligand-receptor complex. nih.gov The sulfur atom within the thiophene ring can also enhance drug-receptor interactions.
A Hydroxyl Group: The tertiary hydroxyl group on the dithienylglycolic acid portion of the molecule is a key contributor to this compound's exceptionally long duration of action. acs.org It forms a highly specific and strong hydrogen bond with an asparagine residue (N508) in the M3 receptor, acting as a "snap-lock" that significantly slows the dissociation rate of the drug from the receptor. acs.orgnih.gov
Impact of Structural Modifications on Muscarinic Receptor Binding and Affinity
Structural modifications of the this compound molecule have provided significant insights into the determinants of its binding affinity and kinetic properties at muscarinic receptors. While this compound binds with high affinity to M1, M2, and M3 receptor subtypes, its clinical efficacy is largely attributed to its kinetic selectivity, characterized by a much slower dissociation from M1 and M3 receptors compared to M2 receptors. researchgate.net
One of the most critical structural modifications studied is the removal of the hydroxyl group from the dithienylglycolic acid moiety to create deoxy-tiotropium. This single change dramatically impacts the drug's residence time at the M3 receptor. acs.org While deoxy-tiotropium still binds with considerable affinity, its dissociation rate is significantly faster, resulting in a much shorter duration of action. acs.org This highlights the pivotal role of the hydrogen bond formed by the hydroxyl group in anchoring the molecule within the binding site and prolonging its antagonistic effect. acs.orgnih.gov
Comparative studies with other muscarinic antagonists also illuminate the structural basis for this compound's prolonged action. For instance, ipratropium (B1672105), which shares the quaternary ammonium feature but has a different ester moiety, dissociates much more rapidly from the M1 and M3 receptors. researchgate.net Other long-acting muscarinic antagonists like aclidinium (B1254267) and glycopyrrolate (B1671915) also exhibit shorter dissociation half-lives from the M3 receptor compared to this compound. nih.govresearchgate.net These differences underscore the unique contribution of this compound's specific combination of a scopine base with a di-2-thienylglycolate ester group to its extended duration of action. nih.govresearchgate.net
| Compound | Key Structural Modification | Impact on M3 Receptor Binding/Affinity |
|---|---|---|
| This compound | Baseline structure with hydroxyl group | High affinity, very slow dissociation (t½ ≈ 27 h), long residence time. nih.govresearchgate.net |
| Deoxy-tiotropium | Removal of the hydroxyl group | Maintains affinity but has a significantly faster dissociation rate and shorter residence time (~50 min). acs.org |
| Ipratropium | Different ester moiety (isopropyl group instead of dithienylglycolic acid) | High affinity but much faster dissociation from M1 and M3 receptors compared to this compound. researchgate.net |
| Aclidinium | Different ester and scopine-like base | High affinity but faster dissociation than this compound (t½ ≈ 10.7 h). nih.govresearchgate.net |
| Glycopyrrolate | Different overall structure | High affinity but faster dissociation than this compound (t½ ≈ 6.1 h). nih.govresearchgate.net |
Influence of Substituent Effects on this compound's Pharmacological Activity
The specific substituents on the this compound molecule are finely tuned to maximize its pharmacological activity. The dithienylglycolic acid portion is particularly important. The use of two thiophene rings, as opposed to phenyl or other aromatic groups, is a defining feature that contributes to the compound's high potency. The planarity and electronic properties of the thiophene rings are thought to optimize interactions within the hydrophobic subpockets of the muscarinic receptor binding site. nih.gov
The sulfur atom in the thiophene rings can also participate in additional hydrogen bonding, further stabilizing the ligand-receptor complex. SAR studies on related compounds have shown that thiophene can serve as a bioisosteric replacement for a phenyl ring, often leading to improved physicochemical properties and binding affinity. The specific substitution pattern on the scopine base, including the N-methyl group and the ester linkage at the 7β-position, is also critical for maintaining the correct orientation of the molecule for optimal receptor engagement.
Stereochemical Requirements for this compound's Muscarinic Antagonism
Stereochemistry often plays a critical role in the interaction of drugs with their biological targets. biomedgrid.comnih.gov However, this compound bromide is a synthetic, non-chiral, quaternary ammonium compound. The molecule does not have any stereocenters, meaning it does not exist as different enantiomers or diastereomers. researchgate.netmgscience.ac.in Therefore, its pharmacological activity is not dependent on a specific stereoisomer. The molecule's inherent symmetry and rigidity, conferred by the bicyclic scopine backbone, ensure that it adopts the necessary conformation to bind effectively to the muscarinic receptor without the need for chiral centers.
Computational Chemistry and Molecular Modeling of this compound-Receptor Interactions
Computational chemistry and molecular modeling have been invaluable tools in elucidating the structural basis for this compound's potent and long-lasting muscarinic antagonism. These methods provide atomic-level insights into the interactions between this compound and its target receptors.
Ligand docking and molecular dynamics (MD) simulations have been extensively used to model the binding of this compound to the M3 muscarinic receptor. Docking studies consistently predict a binding mode where the quaternary ammonium group of this compound is positioned deep within the orthosteric binding pocket, forming a salt bridge with the aspartate residue Asp147 in the third transmembrane helix (TM3).
MD simulations have further refined this model, revealing a complex network of interactions that stabilize the this compound-M3 receptor complex. acs.org Key findings from these simulations include:
The "Aromatic Cage": The two thiophene rings of this compound are enveloped by a cluster of aromatic amino acid side chains, including tyrosine and tryptophan residues, creating a so-called "aromatic cage" that contributes to the high binding affinity.
The "Snap-Lock" Hydrogen Bond: As previously mentioned, MD simulations have confirmed the critical role of the hydrogen bond between the hydroxyl group of this compound and the asparagine residue Asn508 in the sixth transmembrane helix (TM6). acs.orgnih.gov This interaction is a primary determinant of the slow dissociation rate and long residence time of the drug. acs.org
Secondary Allosteric Binding Site: Interestingly, recent MD simulations have suggested the existence of a secondary, lower-affinity binding site for this compound in the extracellular vestibule of the M3 receptor. nih.govresearchgate.net It is proposed that binding to this allosteric site can further prevent the endogenous ligand, acetylcholine (B1216132), from accessing the primary orthosteric binding pocket, potentially contributing to the insurmountable nature of the antagonism observed with this compound. nih.govresearchgate.net
| This compound Moiety | Interacting M3 Receptor Residue(s) | Type of Interaction | Functional Significance |
|---|---|---|---|
| Quaternary Ammonium | Asp147 (TM3) | Ionic Interaction / Salt Bridge | Anchors the ligand in the orthosteric pocket. |
| Hydroxyl Group | Asn508 (TM6) | Hydrogen Bond ("Snap-Lock") | Dramatically slows dissociation rate, ensuring long duration of action. acs.orgnih.gov |
| Thiophene Rings | Tyrosine and Tryptophan residues (e.g., Y529) | Hydrophobic & van der Waals Interactions | Contributes to high binding affinity and stability. nih.gov |
| Ester Carbonyl | W199, L225, Y529 | van der Waals / Polar Interactions | Properly orients the dithienylglycolic acid moiety. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. A typical QSAR model takes the form of an equation where biological activity is a function of various physicochemical or structural descriptors of the molecules.
While extensive SAR studies and molecular modeling have been performed on this compound and its analogues, specific and detailed QSAR studies for a broad series of this compound derivatives are not prominently featured in the scientific literature. The existing research has largely focused on direct experimental evaluation and sophisticated molecular dynamics simulations to understand the binding kinetics. acs.org A formal QSAR study would involve synthesizing a library of this compound analogues with systematic variations in their structure (e.g., different substituents on the thiophene rings or modifications to the scopine core), measuring their muscarinic receptor affinity and/or functional activity, and then developing a statistical model to predict the activity of new, unsynthesized compounds. Such models could further guide the design of novel LAMAs with optimized properties.
Analytical Methodologies for Tiotropium and Its Metabolites in Research Settings
Chromatographic Techniques for Tiotropium Quantification
Chromatography is widely employed for separating this compound from complex matrices before detection and quantification.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a fundamental technique for the analysis of this compound, often coupled with various detectors. Reversed-phase HPLC (RP-HPLC) is commonly used due to this compound's chemical properties. Methods have been developed for quantifying this compound in pharmaceutical formulations and biological samples turkjps.orgwisdomlib.orgedwiserinternational.comafricanjournalofbiomedicalresearch.comnih.govresearchgate.net.
Studies have detailed RP-HPLC methods for the simultaneous determination of this compound with other bronchodilators such as formoterol (B127741) fumarate (B1241708) and ciclesonide (B122086) in dry powder inhalers wisdomlib.orgafricanjournalofbiomedicalresearch.comnih.gov. One such method utilized a BDS Hypersil C18 column with a gradient elution using a mobile phase of sodium phosphate (B84403) buffer (pH 3.2) and acetonitrile (B52724), detected at 240 nm. The retention times for formoterol fumarate and this compound were found to be 7.8 and 10.3 minutes, respectively nih.gov. Another RP-HPLC method for this compound bromide and olodaterol (B163178) employed a C18 column with a mobile phase of acetonitrile and triethylamine (B128534) buffer (50:50 v/v), detected at 225 nm edwiserinternational.com. Linearity was observed in the range of 30-70 µg/mL for this compound bromide edwiserinternational.com.
Interactive Table 1: Examples of HPLC Parameters for this compound Analysis
| Analyte(s) | Column Type | Mobile Phase | Detection Wavelength (nm) | This compound Retention Time (min) | Matrix/Application |
| This compound, Formoterol Fumarate | BDS Hypersil C18 | Sodium Phosphate Buffer (pH 3.2) + Acetonitrile | 240 | 10.3 | Dry Powder Inhaler nih.gov |
| This compound Bromide, Olodaterol | C18 | Acetonitrile + Triethylamine Buffer (50:50 v/v) | 225 | Not specified | Dosage Forms edwiserinternational.com |
| This compound Bromide, Formoterol Fumarate Dihydrate | Kromacil C8 | NH4H2PO4 Buffer (pH 3.0) + Acetonitrile + Methanol (45:30:25) | 235 | 6.379 | Rotacaps africanjournalofbiomedicalresearch.com |
Gas Chromatography (GC) Approaches for this compound Analysis
While HPLC and LC-MS/MS are more prevalent for this compound analysis, particularly in biological matrices due to its quaternary ammonium (B1175870) structure, GC has been mentioned in the context of determining residual solvents in this compound bromide google.comnih.gov. One method for monitoring propylene (B89431) glycol content in this compound bromide utilized GC with flame ionization detection (FID) on a DB-624 capillary column with a temperature gradient program google.com.
Mass Spectrometric Analysis of this compound and its Derivatives
Mass spectrometry (MS) provides highly sensitive and selective detection, making it indispensable for quantifying this compound, especially at the low concentrations found in biological samples after inhalation researchgate.netshimadzu.comoup.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is the gold standard for the bioanalysis of this compound. This technique couples the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. Numerous LC-MS/MS methods have been developed and validated for the quantification of this compound in human plasma and other biological fluids researchgate.netshimadzu.comoup.comtga.gov.auresearchgate.netnih.govfda.govresearchgate.netx-mol.comshimadzu.com.
These methods often employ electrospray ionization (ESI) in positive ion mode, as this compound readily forms a protonated molecule due to its quaternary ammonium structure shimadzu.comoup.com. Multiple reaction monitoring (MRM) is typically used for quantification, focusing on specific precursor-to-product ion transitions. For this compound, a common transition is m/z 391.95 → m/z 152.05 shimadzu.com.
Highly sensitive LC-MS/MS methods have achieved lower limits of quantitation (LLOQ) as low as 0.1 pg/mL in human plasma, enabling comprehensive pharmacokinetic profiling after low inhaled doses researchgate.netnih.gov. One method used solid-phase extraction for sample preparation and achieved chromatographic separation on a C18 column with a run time of 7.0 minutes shimadzu.com.
LC-MS/MS is also applied to the analysis of this compound impurities, such as impurities G and H, which may not be detectable by UV spectroscopy researchgate.netx-mol.comnih.gov. A validated LC-MS/MS method using a Zorbax Eclipse XDB-C8 column and ESI in positive mode with MRM detection was developed for the simultaneous quantification of these impurities in capsule formulations, with LOD and LOQ in the low ppb range x-mol.comnih.gov.
Interactive Table 2: Examples of LC-MS/MS Parameters for this compound Analysis
| Analyte(s) | Column Type | Ionization Mode | MS Mode | MRM Transition(s) (m/z) | LLOQ (in plasma) | Matrix/Application |
| This compound | Reversed-phase C18 | ESI (+) | SIM | 392.0 | 1.5 pg/mL | Human Plasma oup.com |
| This compound | C18 (sub 2 µm) | ESI (+) | MRM | Not specified | Not specified | Plasma (microvolume) nih.gov |
| This compound | Shim-pack Velox C18 | ESI (+) | MRM | 391.95 → 152.05 | 0.2 pg/mL | Human Plasma shimadzu.comshimadzu.com |
| This compound, Impurities G+H | Zorbax Eclipse XDB-C8 | ESI (+) | MRM | Not specified | 2.5 ppb | Capsule Formulation x-mol.comnih.gov |
High-Resolution Mass Spectrometry for Metabolite Profiling of this compound
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying and characterizing metabolites of this compound without prior knowledge of their structures scispace.comnih.gov. HRMS provides accurate mass measurements, allowing for the determination of elemental compositions of parent drug and metabolite ions.
This compound is known to undergo minimal hepatic metabolism, primarily through non-enzymatic cleavage to N-methylscopine and dithienylglycolic acid drugbank.com. However, metabolite profiling studies using techniques like HPLC-Q/TOF-MS (Quadrupole-Time of Flight Mass Spectrometry), a form of HRMS, can identify potential metabolic pathways such as hydroxylation and ketone formation nih.gov. MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging), which can utilize high-resolution instruments, has also been applied to study the distribution of this compound and potentially its metabolites in tissues researchgate.net.
Spectroscopic Characterization of this compound
Spectroscopic techniques provide valuable information about the structure and properties of this compound. UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for characterization and quality control purposes solubilityofthings.comsgs-institut-fresenius.deresearchgate.netlehigh.eduyoutube.com.
UV-Vis spectroscopy is useful for quantitative analysis if the molecule has a chromophore that absorbs in the UV-Vis region solubilityofthings.comlehigh.eduyoutube.com. While some impurities of this compound may not be UV active x-mol.comnih.gov, this compound itself is analyzed by HPLC methods utilizing UV detection at wavelengths such as 225 nm or 240 nm edwiserinternational.comnih.gov.
IR spectroscopy provides information about the functional groups present in the this compound molecule based on characteristic vibrational frequencies solubilityofthings.comsgs-institut-fresenius.deresearchgate.netlehigh.eduyoutube.com. This technique is useful for confirming the identity of the compound and assessing its purity.
NMR spectroscopy, particularly 1H and 13C NMR, offers detailed insights into the structural arrangement of atoms within the this compound molecule solubilityofthings.comsgs-institut-fresenius.delehigh.eduyoutube.com. By analyzing the chemical shifts, splitting patterns, and integration of signals, researchers can confirm the proposed structure and identify any structural impurities. NMR is considered a powerful tool for structural elucidation and quantitative measurement in quality control sgs-institut-fresenius.de.
Interactive Table 3: Spectroscopic Techniques and Their Applications for this compound
| Spectroscopic Technique | Primary Information Provided | Application for this compound Research |
| UV-Visible (UV-Vis) | Electronic transitions, Quantitative analysis | Quantification (when coupled with HPLC), Purity assessment |
| Infrared (IR) | Vibrational modes, Functional groups | Identity confirmation, Purity assessment |
| Nuclear Magnetic Resonance (NMR) | Nuclear environment, Molecular structure | Structural elucidation, Identity confirmation, Quantification, Impurity detection |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Polymorphs
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules, including pharmaceutical compounds and their different solid forms (polymorphs). Solid-state NMR (ssNMR) is particularly valuable for studying the structural characteristics of crystalline materials like this compound bromide and its hydrates.
Research has demonstrated the utility of combining ssNMR with quantum mechanical calculations, such as Gauge-Including Projector-Augmented Wave (GIPAW) calculations, to accurately determine and verify the crystal structures of this compound bromide and its monohydrate. This approach has been shown to correct errors in previously published crystal structures and provide reliable structural information. researchgate.netnih.gov The narrow peaks observed in the ssNMR spectra of this compound bromide and its monohydrate are indicative of a high structural order within their crystalline phases. researchgate.net
NMR studies are not only useful for structural analysis and polymorph identification but can also be applied to verify and optimize existing crystal structures. researchgate.netnih.gov For instance, theoretically generated NMR data can serve a verifying role in assessing crystal structures. researchgate.net Furthermore, ssNMR can be used to characterize the physical states of active pharmaceutical ingredients (APIs) and excipients within formulations without requiring separation or sample destruction. researchgate.net This includes examining crystal form, crystallinity, amorphous content, ionization and hydration states, molecular mobility, and drug-excipient interactions. researchgate.net
Solid-state NMR studies have also been used to substantiate the appearance of new forms in samples, particularly in the context of polymorph screening where conventional methods might miss minor forms. improvedpharma.com The combination of ssNMR with techniques like synchrotron X-ray diffraction can help solve complex polymorph mixture problems and detect low amounts of different forms in drug substances and formulations. improvedpharma.com
Bioanalytical Method Validation for Preclinical Sample Analysis
Bioanalytical method validation is a critical process in preclinical research to ensure that analytical methods used for quantifying drugs and their metabolites in biological matrices are reliable, accurate, and sensitive. These validated methods are essential for supporting pharmacokinetic (PK) and toxicokinetic studies. nih.goveuropa.eu
For this compound, given its low systemic bioavailability following inhalation, the development of highly sensitive bioanalytical methods is crucial for accurately quantifying its concentration in biological samples like plasma. researchgate.netdrugbank.com Research has focused on developing sensitive bioanalytical methods for the determination of this compound in human plasma samples, with desired lower limits of quantification (LLOQ) in the sub-pg/mL range to support pharmacokinetic evaluations. researchgate.netresearchgate.net
One successful approach for the ultrasensitive determination of this compound in human plasma involves a combination of dual-stage liquid-liquid extraction and two-dimensional ultra-high performance liquid chromatography-tandem mass spectrometry (2D-UHPLC-MS/MS). researchgate.netresearchgate.net This method has demonstrated the capability to achieve LLOQ values as low as 0.2 pg/mL and has been successfully applied to analyze preclinical and clinical study samples. researchgate.netresearchgate.net The validation of such methods involves demonstrating accuracy, precision, sensitivity (LLOQ), linearity, range, recovery, stability, ruggedness, and robustness. nih.gov
Early bioanalytical methods for this compound in plasma had LLOQ values that resulted in many samples having concentrations below the quantification limit. fda.gov Subsequent studies utilized improved bioanalytical methods with lower LLOQ values, such as 1.0 pg/mL, leading to more reliable pharmacokinetic data. fda.gov The goal of small molecule chemical bioanalysis is to accurately determine the concentration of a specific chemical species in biological matrices. researchgate.net
Pharmacological Investigations of Tiotropium in Preclinical in Vivo Models
Assessment of Tiotropium in Animal Models of Airway Hyperreactivity
This compound has been extensively evaluated in animal models of airway hyperreactivity (AHR), a key feature of asthma and chronic obstructive pulmonary disease (COPD). In a guinea pig model of allergic asthma, pretreatment with this compound completely prevented the development of vagally mediated AHR following an antigen challenge. researchgate.net This effect was observed 24 hours after the challenge, indicating a long-lasting protective action. researchgate.net Interestingly, while this compound blocked bronchoconstriction induced by intravenous acetylcholine (B1216132) (ACh), it did not inhibit vagally-induced bronchoconstriction in sensitized control animals, suggesting its mechanism in preventing hyperreactivity is not solely based on blocking smooth muscle M3 receptors for vagally released ACh. researchgate.net
In a murine model of chronic asthma, this compound treatment significantly abrogated AHR to serotonin. biorxiv.org This effect was associated with a reduction in airway inflammation and remodeling. biorxiv.orgclinicaltrials.gov Similarly, in a cat model of cigarette smoke (CS)-induced lung inflammation, this compound significantly attenuated the increased airway responsiveness that was observed in CS-exposed animals compared to controls. nih.govdrugs.comnih.gov
These studies collectively demonstrate that this compound effectively reduces or prevents airway hyperreactivity in various preclinical models, suggesting that its benefits extend beyond simple bronchodilation to encompass modulation of the underlying pathophysiology of airway diseases. researchgate.netbiorxiv.orgnih.govdrugs.com
Table 1: Effects of this compound on Airway Hyperreactivity in Animal Models ```html
| Animal Model | Inducing Agent | Key Findings | Reference |
|---|---|---|---|
| Guinea Pig (Allergic Asthma) | Ovalbumin Antigen | Completely prevented the development of vagally mediated airway hyperreactivity. | clinicaltrials.gov |
| Mouse (Chronic Asthma) | Ovalbumin | Significantly abrogated airway hyperresponsiveness to serotonin. | nih.gov |
| Cat (Acute Lung Inflammation) | Cigarette Smoke | Significantly attenuated airway hyperresponsiveness. | [7, 9] |
This compound's Effects on Bronchodilation in Preclinical Species (e.g., guinea pigs, dogs)
The bronchodilatory properties of this compound are a cornerstone of its therapeutic effect. Preclinical studies in various species have confirmed its potent and long-lasting ability to relax airway smooth muscle. In a mouse model, this compound demonstrated dose-dependent bronchodilatory activity against acetylcholine-induced bronchoconstriction. nih.govThe potency for bronchodilation was found to be in the same dose range as its anti-inflammatory activity, with a maximum bronchodilation of 90% achieved.
nih.gov
Ex vivo studies using isolated guinea pig tracheal rings have also been instrumental in characterizing this compound's effects. These models show that this compound causes a significant and potent relaxation of pre-contracted airway tissue. patsnap.comThis method is frequently used to study the synergistic potential of this compound when combined with other bronchodilators, such as long-acting β2-agonists (LABAs). patsnap.comFor instance, combining this compound with the LABA formoterol (B127741) leads to a significant relaxation of guinea pig tracheal rings, providing a preclinical basis for the efficacy of combination therapies. patsnap.comThe guinea pig airway is considered a relevant pharmacological tool for these assessments due to similarities with human receptor pharmacology.
patsnap.comTable 2: Bronchodilatory Effects of this compound in Preclinical Models
Anti-inflammatory and Immunomodulatory Activities of this compound in Animal Models
Beyond its bronchodilator effects, this compound exhibits significant anti-inflammatory and immunomodulatory activities in a variety of animal models. In a guinea pig model of COPD induced by repeated lipopolysaccharide (LPS) exposure, inhaled this compound completely inhibited the LPS-induced neutrophilic inflammation in both the airways and lung parenchyma. nih.govdrugbank.comThis anti-inflammatory effect was profound and suggested a major role for endogenous acetylcholine in pulmonary inflammation.
nih.gov
In a cigarette smoke-induced mouse model of COPD, this compound concentration-dependently inhibited pulmonary neutrophilic inflammation by up to 60%. nih.govThis was accompanied by a dose-dependent reduction in the pulmonary release of multiple inflammatory mediators, including leukotriene B4, interleukin-6, keratinocyte-derived chemokine, monocyte chemotactic protein-1, and tumor necrosis factor-alpha (TNF-α). nih.govFurther studies in chronic mouse models showed that therapeutic administration of this compound to animals with existing inflammation significantly reduced both neutrophil and monocyte counts in the lungs.
researchgate.net
In models of allergic asthma, this compound has also demonstrated anti-inflammatory properties. In a guinea pig model, this compound was shown to reduce airway eosinophilia. nih.govIn Balb/c mice sensitized to ovalbumin, this compound significantly reduced airway inflammation and the production of T-helper 2 (Th2) cytokines in both acute and chronic models. biorxiv.orgclinicaltrials.govSimilarly, in a cat model of acute cigarette smoke exposure, this compound significantly attenuated the increase in total inflammatory cells in bronchoalveolar lavage fluid, including macrophages, eosinophils, neutrophils, and lymphocytes. nih.govdrugs.comnih.govIt also reduced the pulmonary release of pro-inflammatory cytokines like IL-6 and IL-8.
nih.govdrugs.comTable 3: Summary of this compound's Anti-inflammatory Effects in Animal Models ```html
Animal Model Inflammatory Stimulus Key Anti-inflammatory/Immunomodulatory Effects Reference Guinea Pig (COPD model) Lipopolysaccharide (LPS) Fully inhibited neutrophilia in airways and parenchyma. [1, 15] Mouse (COPD model) Cigarette Smoke Inhibited neutrophilic inflammation (up to 60%); Reduced levels of LTB4, IL-6, KC, MCP-1, TNF-α. biorxiv.org Mouse (Chronic COPD model) Cigarette Smoke Reduced established neutrophil and monocytic inflammation. nih.gov Mouse (Asthma model) Ovalbumin Reduced airway inflammation and Th2 cytokine production. [6, 8] Cat (Lung inflammation model) Cigarette Smoke Reduced total inflammatory cells (macrophages, eosinophils, neutrophils, lymphocytes); Reduced IL-6 and IL-8. [7, 9, 23]
This compound's Impact on Mucus Secretion and Ciliary Function in Animal Studies
Preclinical studies indicate that this compound can modulate mucus production, a key pathological feature of chronic airway diseases. In a guinea pig model of COPD, repeated exposure to LPS led to a significant increase in the number of MUC5AC-positive goblet cells in the airway epithelium. T nih.govreatment with this compound completely inhibited this LPS-induced increase, suggesting that it can prevent goblet cell hyperplasia and mucus hypersecretion by blocking muscarinic receptors. I nih.goversnet.orgn a mouse model of allergic asthma, this compound was also found to decrease goblet cell metaplasia. T biorxiv.orghese findings align with the known role of cholinergic nerves in regulating mucus secretion from submucosal glands.
nih.govThe effect of this compound on ciliary function has also been investigated. In an ex vivo study using murine tracheal epithelia, short-term incubation with this compound was found to significantly increase cilia-driven flow. T nih.govhis was associated with a significant increase in ciliary beat frequency (CBF) and the velocity of both the effective and recovery strokes of the cilia. T nih.govhe amplitude of the ciliary beat, however, was not affected. T nih.govhese results suggest that this compound may enhance mucociliary clearance not only by potentially reducing mucus viscosity but also by directly stimulating ciliary activity.
Table 4: Effects of this compound on Mucus and Cilia in Animal Models
Animal Model Parameter Studied Key Findings Reference Guinea Pig (COPD model) Mucus Secretion Fully inhibited the LPS-induced increase in MUC5AC-positive goblet cells. researchgate.net Mouse (Asthma model) Mucus Secretion Decreased goblet cell metaplasia. nih.gov Mouse (ex vivo) Ciliary Function Significantly increased cilia-driven flow and ciliary beat frequency. ersnet.org
Evaluation of this compound in Animal Models of Cardiopulmonary Dysfunction
Pulmonary vascular remodeling is a critical component of cardiopulmonary dysfunction in diseases like COPD, often leading to pulmonary hypertension. T nih.govdrugbank.comhe role of acetylcholine and the effect of its blockade by this compound have been investigated in this context. In a guinea pig model where COPD-like features were induced by 12 weeks of LPS exposure, significant remodeling of the adventitial airway vasculature occurred, characterized by an increased number of muscularized microvessels. I nih.goversnet.orgnhalation treatment with this compound completely abrogated this LPS-induced increase in muscularized vessels. T nih.goversnet.orghis finding indicates that endogenous acetylcholine plays a significant role in pulmonary vascular remodeling and that this compound can inhibit this process. B nih.govdrugbank.comy preventing these structural changes in the pulmonary vasculature, this compound may help mitigate the development of pulmonary hypertension associated with chronic lung inflammation. W nih.govhile specific animal models of right ventricular hypertrophy, such as those using pulmonary artery banding, are employed to study direct cardiac effects, the evidence from the LPS-induced guinea pig model points toward a beneficial effect of this compound on the pulmonary vascular component of cardiopulmonary disease.
nih.govmdpi.comfrontiersin.orgTable 5: this compound's Effects in a Guinea Pig Model of Cardiopulmonary Dysfunction
Advanced Research Perspectives and Future Directions for Tiotropium Analogues
Exploration of Tiotropium for Non-Respiratory Preclinical Applications (e.g., neurological, gastrointestinal, in vitro or animal models)
While this compound is firmly established in respiratory medicine, its mechanism of action as a muscarinic antagonist suggests a broader potential therapeutic utility. Preclinical research has begun to explore these non-respiratory applications, primarily focusing on its anti-inflammatory properties in various experimental models.
In vitro studies using macrophage models have shown that this compound can modulate inflammatory responses. For instance, research on THP-1 cells, a human monocytic cell line, demonstrated that this compound could reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) when stimulated with lipopolysaccharide (LPS). nih.govbiorxiv.org These findings suggest a direct cellular anti-inflammatory effect, independent of its bronchodilatory action.
Animal models have further substantiated the anti-inflammatory potential of this compound. In a murine model of cigarette smoke-induced Chronic Obstructive Pulmonary Disease (COPD), this compound was found to inhibit pulmonary neutrophilic inflammation in a concentration-dependent manner. nih.gov It also reduced the pulmonary release of several inflammatory mediators, including leukotriene B4, IL-6, and TNF-α. nih.gov Similarly, in a guinea pig model of COPD, this compound was shown to inhibit airway remodeling and pulmonary inflammation. nih.gov Beyond respiratory inflammation, a study on a gastroesophageal reflux-induced lung injury model in mice also showed that this compound could reduce lung inflammation. nih.gov
Regarding gastrointestinal applications, preclinical research is still in its early stages. A study investigating the pharmacokinetics of this compound highlighted that its absorption from the gastrointestinal tract is poor. nih.govresearchgate.net While this is a desirable property for an inhaled medication to minimize systemic side effects, it also suggests that oral administration for a primary gastrointestinal target might be challenging without formulation modifications. Animal models of gastrointestinal disorders like irritable bowel syndrome (IBS) exist and could be utilized to explore the potential of this compound and its analogues in modulating gut motility and visceral sensation, though specific studies in this area are not yet widely published. mdpi.comjnmjournal.org
Preclinical exploration into neurological applications is an emerging area of interest. Although direct studies of this compound in animal models of neurodegenerative diseases are not yet prominent in the literature, the known anti-inflammatory effects in other tissues could have implications for neuroinflammation, a key component of many neurological disorders. nih.govfrontiersin.orgjohnshopkins.edu The development of this compound analogues with improved blood-brain barrier penetration could open new avenues for investigating their potential in conditions such as Alzheimer's or Parkinson's disease.
Table 1: Preclinical Non-Respiratory Studies of this compound
| Model System | Application Area | Key Findings | Reference(s) |
| THP-1 Human Monocytic Cells (in vitro) | Inflammation | Reduced LPS-induced secretion of IL-6 and TNF-α. | nih.govbiorxiv.org |
| Cigarette Smoke-Induced COPD Mouse Model | Inflammation | Inhibited pulmonary neutrophilic inflammation and reduced inflammatory mediators (LTB4, IL-6, TNF-α). | nih.gov |
| Lipopolysaccharide-Induced COPD Guinea Pig Model | Inflammation & Remodeling | Inhibited airway remodeling and pulmonary inflammation. | nih.gov |
| Gastroesophageal Reflux-Induced Lung Injury Mouse Model | Inflammation | Reduced lung inflammation. | nih.gov |
| Healthy Volunteers (Pharmacokinetic Study) | Gastrointestinal | Demonstrated poor absorption from the gastrointestinal tract. | nih.govresearchgate.net |
Development of Novel Muscarinic Antagonist Scaffolds Inspired by this compound
The clinical success of this compound has spurred research into the development of new muscarinic antagonists. A key focus of this research is to improve selectivity for the M3 muscarinic receptor subtype, which is primarily responsible for bronchoconstriction, over the M2 subtype, which is involved in cardiac function. This compound itself is a non-selective antagonist, and its safety profile relies on its topical application and pharmacokinetic properties. nih.govnih.gov
Structure-guided design is a powerful approach in this field. By leveraging the crystal structures of the M2 and M3 receptors, researchers can exploit subtle differences in their orthosteric binding pockets. For example, a single amino acid difference has been identified as a key target for designing M3-selective antagonists. nih.govnih.govresearchgate.net This has led to the development of novel compounds with significantly higher affinity for the M3 receptor over the M2 receptor, a feature that could translate to an improved cardiovascular safety profile. nih.govnih.govresearchgate.net
One approach to developing novel scaffolds is through the modification of existing chemical structures. For instance, a series of quinuclidine (B89598) derivatives have been developed and patented as M3 muscarinic acetylcholine (B1216132) receptor antagonists. bioworld.com These compounds, while not direct analogues of this compound, share the common goal of targeting M3 receptors for the treatment of respiratory and other disorders.
Another strategy involves the synthesis of fluorescently labeled muscarinic antagonists. The design and synthesis of a fluorescent tolterodine-BODIPY conjugate has been described, which retains potent antimuscarinic activity. nih.govresearchgate.net Such fluorescent probes are valuable tools for receptor occupancy studies and high-throughput screening assays, facilitating the discovery and characterization of new muscarinic antagonists.
The development of novel scaffolds is not limited to small molecules. The concept of ligand-phospholipid conjugates is also being explored as a strategy for creating long-acting ligands that bind to membrane proteins like muscarinic receptors. researchgate.net
Integration of Omics Technologies in this compound Pharmacological Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are increasingly being integrated into pharmacological research to provide a more comprehensive understanding of drug action and to identify biomarkers for treatment response.
In the context of this compound, pharmacogenomics has shown promise in identifying genetic variations that may influence patient response. A study investigating the pharmacogenomics of asthma treatment found that a polymorphism in the ADRB2 gene (Arg16Gly) was significantly associated with the response to this compound in patients with severe asthma. nih.gov This suggests that genetic screening could potentially be used to identify patients who are most likely to benefit from this compound therapy.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, has also been applied to this compound research. In one study, a transcriptome-based analysis was used to predict this compound as a potential therapeutic for COVID-19. mdpi.com By analyzing the molecular pathways upregulated in SARS-CoV-2 infected cells, researchers identified similarities to the pathology of COPD and hypothesized that this compound's known anti-inflammatory and bronchodilatory effects could be beneficial. mdpi.com
Proteomics and metabolomics, while not as extensively reported in direct relation to this compound, offer significant potential for future research. Proteomics can be used to identify and quantify changes in protein expression in response to this compound treatment, providing insights into its mechanism of action beyond receptor antagonism. For instance, a quantitative proteomic approach was used to investigate the effects of a pharmaceutical-grade extract on keratinocyte healing, demonstrating the power of this technology to elucidate cellular pathways affected by a therapeutic agent. mdpi.com Similarly, metabolomics could be employed to analyze the metabolic profiles of patients treated with this compound, potentially revealing novel biomarkers of drug efficacy or side effects.
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Application Area | Key Findings/Potential | Reference(s) |
| Pharmacogenomics | Asthma Treatment Response | The Arg16Gly polymorphism in the ADRB2 gene is associated with response to this compound in severe asthma. | nih.gov |
| Transcriptomics | COVID-19 Therapeutic Prediction | Predicted this compound as a potential therapeutic for COVID-19 based on analysis of molecular pathways. | mdpi.com |
| Proteomics | Mechanism of Action (Potential) | Potential to identify changes in protein expression to further elucidate this compound's effects. | mdpi.com |
| Metabolomics | Biomarker Discovery (Potential) | Potential to identify metabolic biomarkers of this compound efficacy and safety. |
Computational Design and de novo Synthesis of this compound Derivatives
Computational methods are playing an increasingly important role in the design and development of new drugs. In the context of this compound and other muscarinic antagonists, in-silico techniques are being used to design novel derivatives with improved properties.
Molecular docking is a key computational tool that allows researchers to predict the binding orientation of a ligand to its target receptor. This information can then be used to design new molecules with enhanced affinity and selectivity. For example, molecular docking studies have been used to investigate the binding interactions of novel thiophene (B33073) derivatives with phosphodiesterase 4D (PDE4D), another target for COPD treatment, to understand their structure-activity relationships. researchgate.net A similar approach can be applied to the design of this compound analogues targeting muscarinic receptors.
Pharmacophore-based screening is another computational method that can be used to identify novel scaffolds for drug development. This approach involves creating a 3D model of the essential features required for a molecule to bind to a specific receptor. This pharmacophore model can then be used to screen large databases of virtual compounds to identify potential new drug candidates. This method has been successfully used in the design and synthesis of new muscarinic acetylcholine receptor antagonists. semanticscholar.org
Structure-based optimization, which combines computational modeling with synthetic chemistry, is a powerful strategy for refining the properties of lead compounds. By understanding the detailed interactions between a ligand and its receptor at the atomic level, chemists can make targeted modifications to the ligand's structure to improve its potency, selectivity, and pharmacokinetic properties. semanticscholar.org
In addition to drug design, computational modeling is also being used to optimize drug delivery. For instance, in-silico regional deposition modeling and pharmacokinetic profiling have been used to guide the development of a generic this compound dry powder inhaler. aptar.com This type of modeling can help to predict how changes in particle size and formulation will affect drug deposition in the lungs and subsequent systemic absorption. aptar.comnih.gov
While the de novo synthesis of this compound itself is well-established, the future lies in the rational design and synthesis of novel analogues with superior therapeutic profiles, a process that will be heavily reliant on these advanced computational approaches. wikipedia.org
Emerging Analytical Techniques for this compound in Research
The development of sensitive and selective analytical methods is crucial for the pharmacokinetic and metabolic profiling of drugs like this compound, especially given its low systemic bioavailability following inhalation.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the quantification of this compound in biological matrices. nih.gov Recent advancements in this technique have led to the development of ultra-sensitive methods capable of detecting this compound at sub-picogram per milliliter levels in human plasma. shimadzu.com These methods are essential for accurately characterizing the pharmacokinetic profile of inhaled this compound.
Hyphenated analytical techniques, which combine two or more analytical methods, offer enhanced capabilities for drug analysis. ijnrd.orgactascientific.com For example, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides both separation and identification of compounds in complex mixtures. The development of new ionization techniques and mass analyzers continues to improve the sensitivity and specificity of these methods.
Electrochemical sensors represent an emerging and promising technology for the rapid and cost-effective detection of this compound. A novel this compound-imprinted electrochemical sensor has been developed for the detection of this compound in serum and pharmaceutical samples. nih.gov This sensor utilizes a molecularly imprinted polymer to achieve high selectivity for this compound, with a limit of detection in the femtomolar range. nih.gov The development of such sensors could facilitate point-of-care monitoring and quality control applications. mdpi.commdpi.comresearchgate.net
Other analytical techniques that have been used for the determination of this compound and its related substances include spectrophotometry and high-performance thin-layer chromatography. turkjps.org As the field of analytical chemistry continues to evolve, we can expect to see the development of even more sophisticated and sensitive methods for the analysis of this compound and its analogues.
Table 3: Emerging Analytical Techniques for this compound
| Analytical Technique | Application | Key Features | Reference(s) |
| HPLC-MS/MS | Quantification in biological fluids | High sensitivity (sub-pg/mL), high selectivity. | nih.govshimadzu.com |
| Hyphenated Techniques (e.g., LC-MS) | Separation and identification | Combines the separation power of chromatography with the identification capabilities of mass spectrometry. | ijnrd.orgactascientific.com |
| Electrochemical Sensors | Rapid detection | High selectivity through molecular imprinting, low limit of detection (femtomolar range). | nih.gov |
| Spectrophotometry | Quantification | Established method for this compound determination. | turkjps.org |
| High-Performance Thin-Layer Chromatography | Quantification | Used for the analysis of this compound in bulk and dosage forms. | turkjps.org |
Q & A
Q. How should researchers design experiments to assess the efficacy of tiotropium in COPD management?
A robust experimental design should include randomized controlled trials (RCTs) with placebo or active comparators (e.g., long-acting beta-agonists). Use spirometry (FEV₁/FVC) as a primary endpoint and stratify participants by COPD severity (GOLD stages). Ensure blinding to minimize bias and include a washout period for patients previously on bronchodilators. Pilot studies are critical for determining sample size and feasibility, especially when evaluating novel endpoints like "clinically important deterioration" (CID) .
Q. What methodological considerations are essential for analyzing this compound’s safety profile across delivery devices (e.g., HandiHaler® vs. Respimat®)?
Pooled safety analyses of placebo-controlled trials are recommended. Compare adverse event (AE) rates, serious AEs (SAEs), and fatal AEs (FAEs) using risk ratios (RR) or odds ratios (OR). Stratify data by device type and adjust for covariates like baseline lung function and comorbidities. Note that Respimat® trials historically reported higher mortality signals in early studies, necessitating sensitivity analyses .
Q. Table 1: Safety Profile of this compound Delivery Devices
| Parameter | HandiHaler® (28 trials) | Respimat® (7 trials) | Placebo |
|---|---|---|---|
| Adverse Events (RR) | 0.90 | 0.92 | 1.00 |
| Serious AEs (RR) | 0.94 | 0.97 | 1.00 |
| Fatal AEs (RR) | 1.02 | 1.05 | 1.00 |
| Data derived from pooled analyses . |
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mortality data between observational studies and RCTs?
Apply meta-regression to assess heterogeneity across studies. For observational data, use propensity score matching to control for confounding variables (e.g., smoking status, comorbidities). For RCTs, conduct post hoc analyses of individual patient data (IPD) to identify subgroups with divergent outcomes. Sensitivity analyses should address limitations in study duration and population variability .
Q. What statistical methods are optimal for evaluating this compound’s synergistic effects in combination therapies (e.g., with olodaterol or budesonide)?
Factorial RCT designs allow simultaneous assessment of monotherapy and combination effects. Use Cox proportional hazards models to analyze time-to-event outcomes (e.g., CID delay). For example, this compound/olodaterol reduced CID risk by 31% vs. This compound alone in the TONADO trials. Adjust for covariates like exacerbation history and adherence rates .
Q. How should real-world evidence (RWE) be integrated with RCT data to optimize this compound dosing regimens?
Leverage RWE from electronic health records (EHRs) to identify patterns in dosing adjustments and adherence. Apply machine learning to predict optimal dosing based on patient demographics (e.g., age, renal function). Validate findings through pragmatic trials that mirror real-world conditions, such as flexible dosing protocols .
Methodological Frameworks
How can the PICOT framework structure this compound research questions?
- Population : Adults with moderate-to-severe COPD (GOLD 2–4).
- Intervention : this compound 18 µg daily via HandiHaler®.
- Comparison : Placebo or LABA (e.g., salmeterol).
- Outcome : Rate of exacerbations over 12 months.
- Time : 1-year follow-up.
This framework ensures clarity and comparability across studies .
Q. What strategies mitigate bias in longitudinal studies of this compound’s long-term effects?
- Use intention-to-treat (ITT) analysis to preserve randomization benefits.
- Implement regular monitoring for AE reporting consistency.
- Address missing data via multiple imputation or mixed-effects models.
- Pre-specify subgroup analyses (e.g., by smoking status) to avoid data dredging .
Data Interpretation and Reporting
Q. How should researchers address conflicting findings in this compound’s impact on pneumonia risk?
Conduct a meta-analysis stratified by inhaler type and corticosteroid use. For example, fluticasone-containing regimens increase pneumonia risk (19.6% vs. 12.3% placebo), but this compound alone shows no significant association. Use causal inference models to disentangle drug-specific effects from comorbidities .
Q. What are best practices for synthesizing evidence from this compound trials with varying endpoints?
Harmonize endpoints using core outcome sets (COS) for COPD research. Apply GRADE criteria to assess evidence quality, prioritizing RCTs with low risk of bias. For mixed endpoints (e.g., lung function vs. quality of life), use composite outcomes validated in prior studies .
Ethical and Practical Considerations
Q. How can researchers balance efficacy and safety in trials involving vulnerable populations (e.g., elderly COPD patients)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
